

(Rac)-Epoxiconazole: A Technical Guide to Synthesis and Chemical Properties

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Compound of Interest

Compound Name: (Rac)-Epoxiconazole

Cat. No.: B7943502

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Introduction: **(Rac)-Epoxiconazole** is a broad-spectrum systemic fungicide belonging to the triazole class.^{[1][2]} First introduced by BASF in 1993, it is widely used in agriculture to protect a variety of crops, including cereals, coffee, soybeans, and sugar beets, from a range of fungal diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes.^{[2][3][4]} Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane.^{[1][5]} Chemically, the active substance is a racemic mixture of the (2R,3S) and (2S,3R) enantiomers, a result of two chiral centers in its structure.^[6] This guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of **(Rac)-Epoxiconazole** for researchers and professionals in drug and pesticide development.

Chemical and Physical Properties

(Rac)-Epoxiconazole is a colorless, crystalline solid with low solubility in water but higher solubility in organic solvents like acetone and dichloromethane.^[7] It is a stable compound under normal storage conditions, showing no hydrolysis at neutral or mildly acidic pH over extended periods.^[4]

Table 1: Chemical Identifiers and General Data for **(Rac)-Epoxiconazole**

Identifier	Value	Reference(s)
IUPAC Name	(2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole	[6]
CAS Number	135319-73-2 (racemate); 133855-98-8	[6]
Molecular Formula	C ₁₇ H ₁₃ ClFN ₃ O	[8]
Molecular Weight	329.76 g/mol	[8]
Physical Form	White powder / Colorless crystals	[4]
Purity (Technical)	≥ 970 g/kg	[4]

Table 2: Physicochemical Properties of **(Rac)-Epoxiconazole**

Property	Value	Conditions	Reference(s)
Melting Point	136.2 °C	N/A	[4][7]
Boiling/Degradation Point	~310 °C	Decomposes	[6]
Density	1.38 g/mL	25 °C	[4]
Vapor Pressure	< 0.01 mPa	20 °C	[4]
Water Solubility	6.63 mg/L	20 °C	[4]
Solubility in Organic Solvents (g/100 mL)	Acetone: 14.4, Dichloromethane: 29.1, Heptane: 0.04	20 °C	[4]
Partition Coefficient (log P)	3.3 - 3.44	pH 7	[4][7]

Synthesis of (Rac)-Epoxiconazole

The commercial synthesis of epoxiconazole is a multi-step process that involves the construction of a substituted propyl chain, attachment of the 1,2,4-triazole ring, and a critical epoxidation step to form the final oxirane ring structure.^[6] Several synthetic routes have been patented.

Experimental Protocol: A Multi-Step Synthetic Route

The following protocol is adapted from methodologies described in patent literature, outlining a common pathway to produce **(Rac)-Epoxiconazole**.^[9]

Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethanone (Intermediate 2)

- Dissolve 4-fluoroacetophenone (1.0 eq) in a suitable aprotic solvent (e.g., toluene).
- Initiate the reaction by adding a few drops of a bromine reagent (e.g., liquid bromine).
- Gently heat the mixture to approximately 40-50 °C until the bromine color fades.
- Cool the reaction to 0-25 °C.
- Slowly add the remaining bromine reagent (1.0-1.1 eq) dropwise or portion-wise while maintaining the temperature.
- Monitor the reaction by GC until the starting material is consumed.
- Upon completion, perform a standard work-up involving washing with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is then dried and concentrated under vacuum to yield the crude product, Intermediate 2.

Step 2: Synthesis of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Intermediate 3)

- Dissolve Intermediate 2 (1.0 eq) in an organic solvent such as N,N-dimethylformamide (DMF).
- Add 1H-1,2,4-triazole (approx. 0.3-0.4x mass of Intermediate 2) and a suitable base (e.g., potassium carbonate, approx. 0.5-0.7x mass of Intermediate 2).

- Heat the reaction mixture and maintain at a temperature between 80-150 °C for 2-4 hours.
- After the reaction is complete, cool the mixture and perform a work-up by partitioning between water and an organic solvent. The organic phase is washed, dried, and evaporated to yield Intermediate 3.

Step 3 & 4: Preparation of the Grignard or Ylide Reagent (Intermediate 6)

- React o-chlorobenzyl chloride with magnesium for a Grignard reagent or triphenylphosphine followed by a strong base for a Wittig ylide.
- Alternatively, a sulfonium ylide can be prepared by reacting o-chlorobenzyl chloride with potassium iodide to form an iodide intermediate, which is then reacted with dimethyl sulfide. [9]

Step 5: Final Condensation and Epoxidation

- Dissolve Intermediate 3 (1.0 eq) and the ylide (Intermediate 6, approx. 1.0-2.5x mass of Intermediate 3) in a solvent system like toluene and dimethyl sulfoxide (DMSO).[9]
- Add a strong base, such as potassium hydroxide or sodium hydroxide, portion-wise.
- Heat the reaction to 80-110 °C for 2-3 hours. The reaction proceeds via a Darzens-type condensation to form the epoxide ring.
- Monitor the reaction for the disappearance of Intermediate 3.
- After completion, cool the reaction, add water, and separate the layers. The organic layer is washed, dried, and concentrated.
- The crude product is purified by recrystallization from a solvent like methanol to yield **(Rac)-Epoxiconazole** as a white solid.

Alternative "Green" Epoxidation Step

An alternative final step involves the epoxidation of an olefin precursor, (Z)-3-(1H-1,2,4-triazole)-2-(4-fluorophenyl)-1-(2-chlorophenyl)propene.[10] This method uses 30% hydrogen

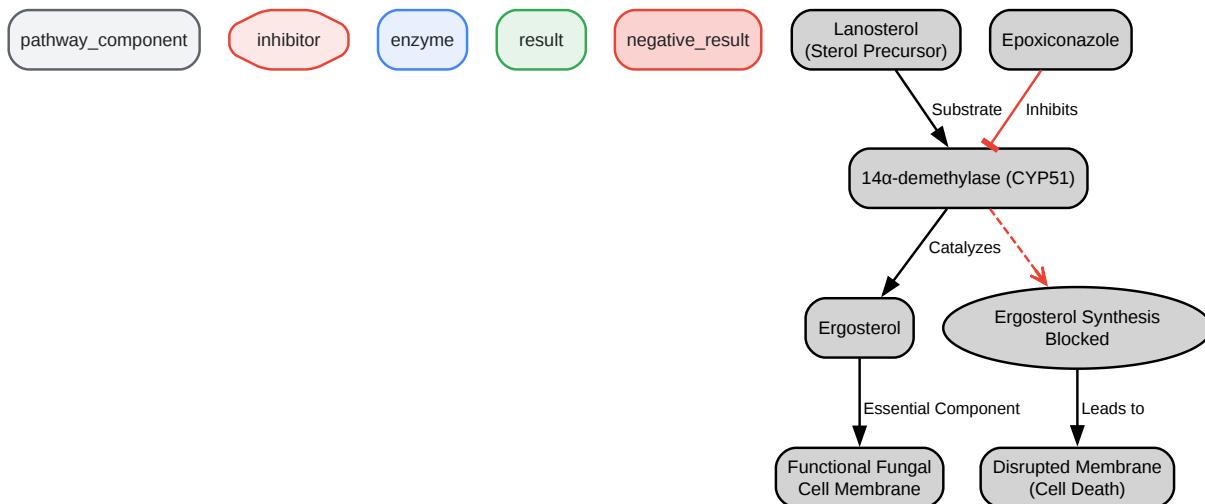
peroxide as the oxidant in the presence of a manganese(II) complex catalyst, achieving high yields and offering a more environmentally benign route.[10]

Synthesis Workflow Diagram

Caption: A generalized multi-step synthesis workflow for **(Rac)-Epoxiconazole**.

Mechanism of Action & Signaling Pathways Primary Fungicidal Action

The primary mode of action for epoxiconazole, like other triazole fungicides, is the inhibition of sterol biosynthesis in fungi.[6] It specifically targets and inhibits the enzyme lanosterol 14 α -demethylase (CYP51), a crucial cytochrome P450 enzyme.[4][11] This enzyme is responsible for converting lanosterol to ergosterol. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking its synthesis, epoxiconazole disrupts membrane integrity and function, leading to abnormal fungal growth and ultimately cell death.[1] This mechanism provides both preventative and curative action against fungal infections.[6][12]



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